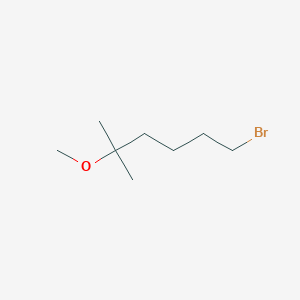

1-Bromo-5-methoxy-5-methylhexane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17BrO |

|---|---|

Molecular Weight |

209.12 g/mol |

IUPAC Name |

1-bromo-5-methoxy-5-methylhexane |

InChI |

InChI=1S/C8H17BrO/c1-8(2,10-3)6-4-5-7-9/h4-7H2,1-3H3 |

InChI Key |

UOUCGGFXYMMJSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCBr)OC |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Bromo 5 Methoxy 5 Methylhexane

Retrosynthetic Analysis of 1-Bromo-5-methoxy-5-methylhexane

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Bromo-5-methoxy-5-methylhexane, the analysis identifies two primary disconnections: the carbon-bromine (C-Br) bond and the carbon-oxygen (C-O) ether linkage.

The most logical primary disconnection is at the C-Br bond, a common functional group interconversion (FGI). This suggests that the target molecule can be synthesized from a precursor alcohol, 6-methoxy-6-methylheptan-1-ol, via bromination.

Further deconstruction focuses on the key tertiary ether group. Disconnecting the C-O bond of the ether provides two main retrosynthetic pathways:

Path A : Disconnecting the bond between the tertiary carbon and the oxygen atom points to a tertiary alcohol (5-methylhexane-1,5-diol) and a methylating agent.

Path B : Disconnecting the bond between the oxygen and the methyl group suggests a tertiary alkoxide derived from 6-bromo-2-methylhexan-2-ol, which would react with a methyl halide.

A more synthetically viable approach involves forming the ether from an alkene. This leads to a key intermediate, an alkene such as 5-methylhex-1-ene, which can be transformed into the required methoxy-substituted framework. This latter strategy is often preferred as it builds the core carbon skeleton and installs the ether in a controlled manner.

Strategic Approaches to the Formation of the Methoxy-Substituted Carbon Framework

The formation of the tertiary ether is the most critical step in the synthesis of 1-Bromo-5-methoxy-5-methylhexane. Several etherification methods can be considered, each with its own advantages and limitations, particularly concerning the sterically hindered nature of the tertiary carbon center.

Etherification Reactions for Tertiary Methoxy (B1213986) Group Installation

The Williamson ether synthesis is a widely used method for preparing ethers, typically involving an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgbyjus.com The reaction mechanism involves a backside attack by the nucleophilic alkoxide on the carbon atom bearing the leaving group. wikipedia.org

For the synthesis of a tertiary ether like that in 1-Bromo-5-methoxy-5-methylhexane, this method faces significant limitations. If the alkyl halide is tertiary, the alkoxide, which is also a strong base, will favor an E2 elimination reaction, leading to the formation of an alkene rather than the desired ether. wikipedia.orgbyjus.com Conversely, if a tertiary alkoxide is used with a primary alkyl halide (e.g., methyl iodide), the substitution reaction can proceed. However, the steric bulk of the tertiary alkoxide can still hinder the reaction. wikipedia.orgmasterorganicchemistry.com

| Reactant Pair | Primary Mechanism | Major Product | Suitability for Target Synthesis |

| Tertiary Alkyl Halide + Methoxide | E2 Elimination | Alkene | Unsuitable |

| Tertiary Alkoxide + Methyl Halide | SN2 Substitution | Ether | Potentially suitable, but steric hindrance is a factor |

The acid-catalyzed addition of an alcohol to an alkene is a direct method for forming ethers. chadsprep.comchemistrysteps.com When an alcohol is used instead of water in an acid-catalyzed hydration reaction, an ether is formed. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a carbocation intermediate, following Markovnikov's rule, where the alkoxy group adds to the more substituted carbon of the double bond. chadsprep.commasterorganicchemistry.com

For the synthesis of the 1-Bromo-5-methoxy-5-methylhexane backbone, a potential starting material would be an alkene like 5-methylhex-1-ene. The mechanism involves:

Protonation of the alkene by a strong acid (e.g., H₂SO₄) to form the most stable carbocation. chadsprep.com

Nucleophilic attack by methanol (B129727) on the carbocation. chadsprep.com

Deprotonation of the resulting oxonium ion to yield the final ether. chemistrysteps.com

A significant drawback of this method is the potential for carbocation rearrangements. chadsprep.comchemistrysteps.com If a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift, a mixture of products may be formed.

| Feature | Description |

| Reagents | Alkene, Alcohol (Methanol), Catalytic Strong Acid (e.g., H₂SO₄) chadsprep.com |

| Regioselectivity | Markovnikov addition (alkoxy group on the more substituted carbon) chadsprep.commasterorganicchemistry.com |

| Intermediate | Carbocation chadsprep.com |

| Limitations | Potential for carbocation rearrangements, leading to product mixtures chadsprep.com |

To circumvent the issue of carbocation rearrangements, the alkoxymercuration-demercuration reaction provides a reliable alternative for the Markovnikov addition of an alcohol to an alkene. masterorganicchemistry.comquora.com This two-step process allows for the formation of ethers from alkenes with high regioselectivity and without skeletal rearrangements. quora.combyjus.comucla.edu

The reaction proceeds as follows:

Alkoxymercuration : The alkene reacts with a mercury salt, such as mercuric acetate (B1210297) [Hg(OAc)₂] or mercuric trifluoroacetate (B77799) [Hg(OCOCF₃)₂], in an alcohol solvent (methanol in this case). masterorganicchemistry.combyjus.com This forms a stable cyclic mercurinium ion intermediate, which is then opened by the alcohol solvent. masterorganicchemistry.comyoutube.com The nucleophilic attack occurs at the more substituted carbon, consistent with Markovnikov's rule. masterorganicchemistry.com

Demercuration : The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield the ether. masterorganicchemistry.combyjus.com

This method is highly effective for producing tertiary ethers from appropriately substituted alkenes. quora.comucla.edu

| Step | Reagents | Intermediate | Outcome |

| 1. Alkoxymercuration | Alkene, Hg(OAc)₂, Methanol | Cyclic Mercurinium Ion | Markovnikov addition of -OCH₃ and -HgOAc |

| 2. Demercuration | Sodium Borohydride (NaBH₄) | Organomercury Compound | Replacement of -HgOAc with -H |

Modern synthetic organic chemistry has seen the development of transition-metal-catalyzed methods to form bonds that are challenging to create using classical methods. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of sterically hindered ethers. nih.gov These methods can often operate under milder conditions than traditional Ullmann ether synthesis and can be more tolerant of various functional groups. thieme-connect.comnih.gov

While many copper-catalyzed etherifications focus on aryl ethers, protocols for coupling aliphatic alcohols, including hindered secondary and tertiary alcohols, have been developed. nih.govacs.org These reactions might involve the coupling of an alcohol with reagents like α-bromo carbonyl compounds or organotrifluoroborate salts in the presence of a copper(I) or copper(II) catalyst. nih.govacs.org For instance, some methods have shown success in the etherification of tertiary alcohols, although it may require elevated temperatures. nih.gov The formation of highly hindered bis-tertiary alkyl ethers remains a significant challenge, but the synthesis of a tertiary-methyl ether is more feasible. nih.gov These advanced methods could provide a direct route to the tertiary ether core of the target molecule, potentially from a corresponding tertiary alcohol precursor.

| Catalyst System | Coupling Partners | Key Features |

| Cu(I) or Cu(II) with ligands | Alcohols and Alkyl/Aryl Halides or Pseudohalides | Can overcome steric hindrance; milder conditions than classical methods. nih.govthieme-connect.com |

| Copper(II) acetate / DMAP | Aliphatic Alcohols and Potassium Organotrifluoroborates | Mild, essentially neutral conditions. acs.org |

| CuBr·SMe₂ / PCy₃ | Tertiary Alcohols and α-Bromo Carbonyls | Can form hindered ethers, though yields may be lower for tertiary systems. nih.gov |

Introduction of the Terminal Bromo Functionality

The introduction of the bromine atom at the terminal (C1) position is a critical step in the synthesis of 1-Bromo-5-methoxy-5-methylhexane. The success of this step hinges on achieving high regioselectivity to avoid the formation of isomeric byproducts. Two primary strategies involve the use of precursor alkanes or alcohols and the functionalization of unsaturated substrates.

Regioselective Bromination of Precursor Alkanes or Alcohols

A reliable method for installing the terminal bromide is through the conversion of a primary alcohol. The requisite precursor, 5-methoxy-5-methylhexan-1-ol, can be synthesized and subsequently brominated. The conversion of primary alcohols to alkyl bromides is a fundamental transformation in organic synthesis. Reagents such as phosphorus tribromide (PBr₃) are effective for this purpose, typically affording the desired 1-bromoalkane with high yield. For instance, the treatment of an alcohol dissolved in a suitable solvent like methylene (B1212753) chloride with PBr₃ leads to the corresponding bromide .

Alternatively, the Appel reaction, which utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), is another mild and efficient method for converting primary alcohols to bromides. This approach is often favored when sensitive functional groups are present in the molecule.

Free-radical bromination of an alkane precursor, such as 2-methoxy-2-methylhexane, is a less viable route for obtaining the desired product. While free-radical bromination can be highly regioselective, it preferentially targets the most substituted carbon atom. masterorganicchemistry.com This would lead to bromination at the tertiary C5 position rather than the desired primary C1 position.

Bromofunctionalization of Unsaturated Substrates

An alternative strategy begins with an unsaturated substrate, such as 5-methoxy-5-methylhex-1-ene. The terminal bromine can be introduced via an anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond. This reaction is typically carried out in the presence of radical initiators like peroxides or AIBN (azobisisobutyronitrile). The radical mechanism ensures that the bromine atom adds to the less substituted carbon of the alkene, yielding the desired 1-bromo product.

Conversely, Markovnikov addition of HBr would result in the formation of 2-bromo-5-methoxy-5-methylhexane, an undesired isomer. Similarly, other bromofunctionalization reactions, such as methoxy-bromination, often follow Markovnikov's rule, adding a bromine atom to one carbon of the double bond and a methoxy group to the other, which would not lead to the target structure. orientjchem.org

Synthesis of Long-Chain Bromo-Alkanes with Ether Functionality as a Precursor Strategy

A plausible route to the key precursor, 5-methoxy-5-methylhexan-1-ol, could start from 5-methylhexane-1,5-diol. Selective methylation of the tertiary hydroxyl group in the presence of the primary hydroxyl group would be a challenging but critical step. This could potentially be achieved by first protecting the primary alcohol, then methylating the tertiary alcohol (e.g., using sodium hydride and methyl iodide), followed by deprotection of the primary alcohol. This multi-step sequence yields the necessary precursor which can then be converted to the final product as described in section 2.2.2.1. The synthesis of long-chain alkanes with terminal functionality is a well-established field, often employing organometallic reagents or functional group interconversions to achieve the desired structure. epo.org

One-Pot Synthetic Approaches for Complex Halogenated Ethers

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolation of intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. nih.gov While a specific one-pot synthesis for 1-Bromo-5-methoxy-5-methylhexane is not documented, a hypothetical approach can be conceptualized.

Starting from 5-methylhexane-1,5-diol, a one-pot procedure could involve:

Selective methylation of the tertiary alcohol. This might be achieved using a reagent system that favors the more sterically hindered alcohol under specific conditions.

In-situ bromination of the remaining primary alcohol. After the methylation is complete, a brominating agent (e.g., PBr₃ or HBr) could be added to the same reaction vessel to convert the primary hydroxyl group into the terminal bromide.

The development of such a process would require careful optimization of reaction conditions to ensure compatibility between the methylation and bromination steps and to minimize side reactions. The concept of one-pot transformations is widely applied in the synthesis of complex molecules, including other types of halogenated compounds. rsc.orgnih.gov

Optimization of Reaction Conditions and Isolation Techniques

The efficiency and selectivity of the synthetic routes to 1-Bromo-5-methoxy-5-methylhexane are highly dependent on the reaction conditions. Factors such as solvent, temperature, and reagent stoichiometry must be carefully controlled.

Reaction Mechanisms and Chemical Transformations of 1 Bromo 5 Methoxy 5 Methylhexane

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The primary alkyl bromide in 1-bromo-5-methoxy-5-methylhexane is a key site for nucleophilic substitution reactions. These reactions can proceed through two distinct mechanisms: S(_N)2 and S(_N)1. The preferred pathway is largely determined by the reaction conditions and the nature of the nucleophile. savemyexams.comvedantu.combyjus.com

Kinetics and Stereochemistry of S(_N)2 Reactions

The S(_N)2 (substitution nucleophilic bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs. libretexts.org This mechanism is favored for primary alkyl halides like 1-bromo-5-methoxy-5-methylhexane due to minimal steric hindrance at the reaction center. vedantu.commasterorganicchemistry.com

The kinetics of the S(_N)2 reaction are second-order, meaning the rate is dependent on the concentration of both the substrate (1-bromo-5-methoxy-5-methylhexane) and the nucleophile. pharmaguideline.comopenochem.orglibretexts.org The rate law can be expressed as:

Rate = k[1-bromo-5-methoxy-5-methylhexane][Nucleophile]

A key stereochemical feature of the S(_N)2 reaction is the inversion of configuration at the carbon atom undergoing substitution, often referred to as a Walden inversion. vedantu.com This occurs because the nucleophile attacks from the side opposite to the leaving group (backside attack). libretexts.orgpharmaguideline.com

| Factor | Influence on S_N2 Reactions of 1-Bromo-5-methoxy-5-methylhexane |

| Substrate Structure | The primary nature of the alkyl bromide favors the S_N2 pathway due to low steric hindrance. vedantu.commasterorganicchemistry.com |

| Nucleophile | Strong, less sterically hindered nucleophiles increase the reaction rate. openochem.org |

| Solvent | Polar aprotic solvents (e.g., acetone (B3395972), DMSO) are preferred as they solvate the cation but not the nucleophile, keeping the nucleophile's reactivity high. vedantu.comopenochem.org |

| Leaving Group | Bromide is a good leaving group, facilitating the reaction. vedantu.com |

S(_N)1 Processes and Carbocation Stability Considerations

The S(_N)1 (substitution nucleophilic unimolecular) reaction is a two-step process. The first and rate-determining step is the formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. byjus.commasterorganicchemistry.com For a primary alkyl halide like 1-bromo-5-methoxy-5-methylhexane, the S(_N)1 pathway is generally disfavored because it would form a highly unstable primary carbocation. savemyexams.comlibretexts.org

The stability of the carbocation is the most critical factor in determining the feasibility of an S(_N)1 reaction. libretexts.orgquora.com The order of carbocation stability is tertiary > secondary > primary > methyl. savemyexams.com Since the bromine in 1-bromo-5-methoxy-5-methylhexane is attached to a primary carbon, the resulting primary carbocation would be very high in energy, making the S(_N)1 mechanism kinetically unfavorable under most conditions. ncert.nic.in

However, it is important to consider that rearrangements can occur if a more stable carbocation can be formed. In the case of the primary carbocation from 1-bromo-5-methoxy-5-methylhexane, a hydride shift from an adjacent carbon is theoretically possible, but would still only lead to a secondary carbocation, which is less stable than the tertiary carbocation that could be formed from the ether end of the molecule.

Reactions of the Tertiary Ether Linkage

The tertiary ether linkage in 1-bromo-5-methoxy-5-methylhexane offers a different site of reactivity, primarily through acid-catalyzed cleavage. libretexts.orglibretexts.org Ethers are generally unreactive, but in the presence of strong acids, the C-O bond can be broken. libretexts.orgopenstax.org

Acidic Cleavage of Ethers with Hydrohalic Acids (HBr, HI)

The cleavage of ethers by strong hydrohalic acids like HBr and HI is a common and important reaction. libretexts.orglibretexts.org The reaction typically proceeds by protonation of the ether oxygen, making it a better leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. wikipedia.orgsciencemadness.org

Mechanistic Pathways of Ether Cleavage: S(_N)1 vs. S(_N)2 Selectivity

The mechanism of ether cleavage depends on the structure of the groups attached to the ether oxygen. wikipedia.orgsciencemadness.org

S(_N)2 Pathway : If the groups attached to the ether are primary or secondary, the reaction will proceed via an S(_N)2 mechanism. The halide ion will attack the less sterically hindered carbon. libretexts.orglibretexts.org

S(_N)1 Pathway : If one of the groups is tertiary, as in the case of 1-bromo-5-methoxy-5-methylhexane, the cleavage will proceed through an S(_N)1 mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com This is because the tertiary carbocation that forms is relatively stable. libretexts.org

In the acidic cleavage of 1-bromo-5-methoxy-5-methylhexane, the ether oxygen is first protonated by HBr or HI. The protonated ether then dissociates to form a stable tertiary carbocation at the C5 position and methanol (B129727). The bromide or iodide ion then attacks the tertiary carbocation to form 5-bromo-2-methyl-2-pentene (B1266619) (after a likely E1 elimination) or 5-bromo-2-iodo-2-methylpentane, and the primary alkyl bromide end of the molecule would likely remain intact or react further depending on the reaction conditions.

| Feature | S_N1 Cleavage | S_N2 Cleavage |

| Rate-determining step | Formation of carbocation byjus.com | Nucleophilic attack libretexts.org |

| Intermediate | Carbocation masterorganicchemistry.com | None (transition state) pharmaguideline.com |

| Substrate Preference | Tertiary > Secondary vedantu.com | Primary > Secondary vedantu.com |

| Stereochemistry | Racemization vedantu.com | Inversion of configuration vedantu.com |

Regioselectivity of Cleavage in Asymmetrical Ethers

The cleavage of asymmetrical ethers is regioselective, meaning the nucleophile preferentially attacks one carbon atom over the other. acs.orgacs.org

In the case of 1-bromo-5-methoxy-5-methylhexane, the ether is asymmetrical with a primary alkyl group and a tertiary alkyl group attached to the oxygen. Due to the high stability of the tertiary carbocation that can be formed, the cleavage will occur via an S(_N)1 mechanism. libretexts.orglibretexts.org This means the C-O bond on the tertiary side will break, leading to the formation of a tertiary carbocation and methanol. The halide ion will then attack the tertiary carbocation. This leads to a selective cleavage, where the tertiary part of the ether is converted to an alkyl halide, and the methyl group becomes methanol. libretexts.org

Functional Group Interconversions of the Methoxy (B1213986) Group

The methoxy group in 1-Bromo-5-methoxy-5-methylhexane, a tertiary ether, can undergo cleavage under strong acidic conditions. This reaction typically proceeds through a mechanism involving protonation of the ether oxygen, followed by nucleophilic attack.

The most common reagents for ether cleavage are strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction with HBr would proceed via an Sₙ1-type mechanism at the tertiary carbon.

Reaction Mechanism with HBr:

Protonation of the Ether Oxygen: The oxygen atom of the methoxy group is protonated by the strong acid, forming a good leaving group (methanol).

Formation of a Tertiary Carbocation: The protonated ether cleaves to form a stable tertiary carbocation at the C5 position and a molecule of methanol.

Nucleophilic Attack by Bromide: A bromide ion then attacks the tertiary carbocation, forming 1,5-dibromo-5-methylhexane.

A summary of the expected products from the cleavage of the methoxy group is presented in Table 1.

| Reagent | Conditions | Major Organic Products |

| HBr (excess) | Heat | 1,5-Dibromo-5-methylhexane, Methanol |

| HI (excess) | Heat | 1-Bromo-5-iodo-5-methylhexane, Methanol |

Table 1: Products of Methoxy Group Interconversion.

Elimination Reactions (E1 and E2) Competing with Substitution Pathways

The primary alkyl bromide functionality of 1-Bromo-5-methoxy-5-methylhexane can undergo elimination reactions to form alkenes, typically in the presence of a base. These reactions compete with nucleophilic substitution (Sₙ2) reactions. The choice between elimination and substitution, and between the E1 and E2 mechanisms, is influenced by the strength and steric bulk of the base, the solvent, and the temperature. libretexts.org

E2 Mechanism: A bimolecular elimination (E2) is favored by strong, sterically hindered bases. The base abstracts a proton from the carbon adjacent to the carbon bearing the bromine (the β-carbon), and the bromide ion is expelled in a concerted step. For 1-Bromo-5-methoxy-5-methylhexane, the primary substrate structure makes the Sₙ2 reaction highly competitive, but the use of a bulky base like potassium tert-butoxide can favor the E2 pathway, leading to the formation of 5-methoxy-5-methylhex-1-ene. chemistnotes.com

E1 Mechanism: A unimolecular elimination (E1) pathway is generally not favored for primary alkyl halides like this one because it would require the formation of a highly unstable primary carbocation. libretexts.org Therefore, E2 is the more probable elimination mechanism.

The competition between Sₙ2 and E2 reactions is a key consideration.

| Reagent/Conditions | Predominant Pathway | Major Product(s) |

| NaOH, H₂O/EtOH, Heat | Sₙ2 | 5-Methoxy-5-methylhexan-1-ol |

| NaOCH₃, CH₃OH, Heat | Sₙ2 | 1,5-Dimethoxy-5-methylhexane |

| Potassium tert-butoxide (t-BuOK), t-BuOH, Heat | E2 | 5-Methoxy-5-methylhex-1-ene |

Table 2: Competition between Substitution and Elimination Reactions.

Radical Reactions Involving Carbon-Bromine Bond Homolysis

The carbon-bromine bond in 1-Bromo-5-methoxy-5-methylhexane can undergo homolytic cleavage upon exposure to heat or UV light, initiating radical chain reactions. libretexts.org This process is fundamental to reactions such as radical substitution.

In a typical radical chain reaction, such as the reaction with tributyltin hydride (Bu₃SnH), a common reagent for the reduction of alkyl halides, the following steps occur:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating to generate radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•).

Propagation:

The tributyltin radical abstracts the bromine atom from 1-Bromo-5-methoxy-5-methylhexane to form tributyltin bromide and the 5-methoxy-5-methylhexyl radical.

This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the reduced product, 1-methoxy-1-methylhexane, and a new tributyltin radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The stability of the intermediate radical follows the order tertiary > secondary > primary, which influences the likelihood of certain radical reactions. acs.org

Computational and Theoretical Chemistry Studies on 1 Bromo 5 Methoxy 5 Methylhexane

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For 1-bromo-5-methoxy-5-methylhexane, modeling reaction mechanisms can elucidate the competition between substitution (S(_N)1/S(_N)2) and elimination (E1/E2) pathways that are characteristic of alkyl halides.

Transition State Characterization for Substitution and Elimination Reactions

The reactivity of 1-bromo-5-methoxy-5-methylhexane is dictated by its structure: a primary alkyl halide with steric hindrance further down the carbon chain and an ether group. Computational modeling, particularly the characterization of transition states, is crucial for understanding which reaction pathway is favored under various conditions.

Transition state theory is a cornerstone of these computational studies. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy for each competing pathway. A lower activation energy corresponds to a faster reaction rate. For 1-bromo-5-methoxy-5-methylhexane, the primary carbon attached to the bromine suggests a propensity for S(_N)2 reactions. However, the presence of a bulky substituent on the fifth carbon could influence the accessibility of the electrophilic carbon.

In a typical computational study, the geometries of the reactants, transition states, and products for the S(_N)2, E2, S(_N)1, and E1 pathways would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT). The corresponding energies are then used to construct a reaction profile.

Table 1: Hypothetical Activation Energies for Competing Reactions of 1-Bromo-5-methoxy-5-methylhexane

| Reaction Pathway | Nucleophile/Base | Hypothetical Activation Energy (kcal/mol) |

| S(_N)2 | OH⁻ | 22.5 |

| E2 | OH⁻ | 25.0 |

| S(_N)2 | CN⁻ | 20.8 |

| E2 | CN⁻ | 26.1 |

| S(_N)1 | (solvolysis in H₂O) | 35.2 |

| E1 | (solvolysis in H₂O) | 36.8 |

Note: This data is illustrative and represents typical relative energies for a primary alkyl halide.

The data in the table illustrates that for a strong, small nucleophile like cyanide (CN⁻), the S(_N)2 pathway is likely to be more favorable than the E2 pathway. For a stronger base like hydroxide (B78521) (OH⁻), the energy difference between S(_N)2 and E2 may be smaller, making elimination more competitive. The high activation energies for the unimolecular pathways (S(_N)1 and E1) suggest that these are less likely to occur, which is expected for a primary alkyl halide that would form an unstable primary carbocation.

Solvent Effects on Reaction Energetics (Continuum Solvation Models)

The choice of solvent can dramatically influence the rates and mechanisms of substitution and elimination reactions. chemistrysteps.comyoutube.comreddit.com Continuum solvation models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), are computationally efficient methods to account for the bulk effects of a solvent. nih.gov These models treat the solvent as a continuous medium with a defined dielectric constant, which surrounds a cavity containing the solute molecule.

For 1-bromo-5-methoxy-5-methylhexane, moving from a non-polar to a polar protic solvent would be expected to have a significant impact on the reaction energetics.

S(_N)2 Reactions: In a polar aprotic solvent like acetone (B3395972) or DMSO, the nucleophile is relatively "naked" and highly reactive, leading to a faster S(_N)2 rate. In a polar protic solvent like water or ethanol, the nucleophile is stabilized by hydrogen bonding, which increases the activation energy for the S(_N)2 reaction. chemistrysteps.comyoutube.com

E2 Reactions: The effect of solvent on E2 reactions is similar to S(_N)2, with polar aprotic solvents generally favoring the reaction. masterorganicchemistry.com

S(_N)1 and E1 Reactions: These reactions proceed through a charged carbocation intermediate. Polar protic solvents are particularly effective at stabilizing this intermediate through solvation, thereby lowering the activation energy and increasing the reaction rate. chemistrysteps.com

Table 2: Hypothetical Solvent Effects on the S(_N)2 Reaction of 1-Bromo-5-methoxy-5-methylhexane with OH⁻

| Solvent | Dielectric Constant | Solvent Type | Hypothetical Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | - | 18.0 |

| Hexane | 1.9 | Non-polar | 24.5 |

| Acetone | 21 | Polar Aprotic | 22.1 |

| Water | 78 | Polar Protic | 25.3 |

Note: This data is illustrative. The trend shows the lowest activation energy in the gas phase and the highest in a polar protic solvent due to nucleophile stabilization.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum mechanical calculations provide valuable information about static structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, providing a "movie" of molecular motion. youtube.com

For 1-bromo-5-methoxy-5-methylhexane, an MD simulation would typically place one or more solute molecules in a box of explicit solvent molecules (e.g., water or DMSO). The simulation would reveal:

Conformational Dynamics: The long, flexible chain of 1-bromo-5-methoxy-5-methylhexane can adopt numerous conformations. MD simulations can explore the conformational landscape and identify the most populated conformers in a given solvent.

Solvation Shell Structure: The simulation can detail how solvent molecules arrange themselves around the solute. This includes the structure of water molecules around the polar methoxy (B1213986) group and the hydrophobic alkyl chain.

Diffusion and Transport Properties: The diffusion coefficient of the solute can be calculated, providing information on its mobility within the solvent. nih.gov

Table 3: Hypothetical Data from a Molecular Dynamics Simulation of 1-Bromo-5-methoxy-5-methylhexane in Water

| Property | Hypothetical Value |

| Average End-to-End Distance | 6.8 Å |

| Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s |

| Radial Distribution Function g(r) for Br⁻ and Water Oxygen | Peak at 3.2 Å |

| Residence Time of Water in First Solvation Shell of Methoxy Group | 5.5 ps |

Note: This data is hypothetical and represents the type of information that can be extracted from an MD simulation.

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts)

Computational chemistry is increasingly used to predict spectroscopic parameters, which can aid in structure elucidation and the interpretation of experimental data. escholarship.org Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to theoretical prediction. nih.govarxiv.org

The standard approach involves optimizing the geometry of the molecule using a method like DFT, followed by a calculation of the NMR shielding tensors using a specialized basis set. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Recent advances in machine learning (ML) have led to the development of highly accurate models for predicting NMR chemical shifts. nih.govarxiv.orgnih.gov These models are trained on large datasets of experimental and/or high-level quantum mechanical data and can often predict chemical shifts with an accuracy comparable to or exceeding that of traditional DFT methods, and at a fraction of the computational cost. nih.govnih.gov

For 1-bromo-5-methoxy-5-methylhexane, theoretical NMR predictions would be invaluable for assigning the signals in its ¹H and ¹³C NMR spectra, especially given the similarity of some of the methylene (B1212753) proton environments.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Bromo-5-methoxy-5-methylhexane

| Atom Number/Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | 3.45 | 33.5 |

| C2-H₂ | 1.88 | 30.2 |

| C3-H₂ | 1.45 | 22.8 |

| C4-H₂ | 1.55 | 38.1 |

| C5 | - | 75.6 |

| C6-H₃ (and C5-CH₃) | 1.15 | 24.5 |

| O-CH₃ | 3.20 | 49.0 |

Note: This data is illustrative, based on typical chemical shifts for similar functional groups. Atom numbering starts from the bromine-bearing carbon.

Strategic Applications of 1 Bromo 5 Methoxy 5 Methylhexane in Complex Organic Synthesis

As a Precursor for Macrocyclic and Polycyclic Architectures

There is no available research demonstrating the use of 1-Bromo-5-methoxy-5-methylhexane as a precursor for macrocyclic or polycyclic structures.

Cyclization Reactions Initiated by Bromo-Etherification

No studies have been found that detail bromo-etherification reactions initiated from 1-Bromo-5-methoxy-5-methylhexane.

In the Construction of Bioactive Molecules and Natural Product Synthesis Intermediates

Currently, there are no published reports on the application of 1-Bromo-5-methoxy-5-methylhexane in the synthesis of bioactive molecules or as an intermediate in the synthesis of natural products.

Derivatization to Introduce Other Functional Groups for Diverse Synthetic Targets

While the bromo- and methoxy- groups are amenable to various chemical transformations, no specific examples of derivatization of 1-Bromo-5-methoxy-5-methylhexane have been documented.

Design and Synthesis of Labeled Analogues for Mechanistic or Biological Probing

There is no information available on the design or synthesis of isotopically labeled analogues of 1-Bromo-5-methoxy-5-methylhexane for use in mechanistic or biological studies.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Bromo-5-methoxy-5-methylhexane, and how can reaction conditions influence yield?

- Methodological Answer : A common synthesis involves the bromination of a methoxy-methylhexane precursor. For example, LiBr in DMF at 45°C for 3 hours achieves a 55% yield . Key factors affecting yield include temperature control (exothermic reactions may require cooling), solvent purity (DMF must be anhydrous to avoid side reactions), and stoichiometric ratios of LiBr to substrate. Monitoring reaction progress via TLC or GC-MS is recommended.

Q. What spectroscopic and physical data are critical for characterizing 1-Bromo-5-methoxy-5-methylhexane?

- Methodological Answer :

- NMR : Look for distinct signals:

- ¹H NMR : Methoxy protons (~δ 3.3 ppm), methyl groups adjacent to oxygen (~δ 1.2–1.4 ppm), and brominated CH2 groups (δ 3.4–3.6 ppm) .

- 13C NMR : Methoxy carbon (~δ 55 ppm), brominated carbon (~δ 30–35 ppm) .

- MS : Molecular ion peak at m/z 195 (M<sup>+</sup>), with fragmentation patterns reflecting loss of Br (M<sup>+</sup> – 79/81) .

- Boiling Point/ Density : Use standardized methods (e.g., ASTM D1078) to confirm physical properties, which are critical for purification .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (H226: Flammable liquid/vapor) .

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.

- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .

- Storage : Inflammable cabinets at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields beyond 55%?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates.

- Catalysis : Evaluate phase-transfer catalysts (e.g., TBAB) to enhance bromide nucleophilicity .

- Temperature Gradients : Gradual heating (e.g., 40°C → 50°C) may reduce decomposition.

- Kinetic Analysis : Use in-situ FTIR or calorimetry to identify rate-limiting steps .

Q. How can contradictions in NMR data (e.g., unexpected splitting) be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Probe conformational changes (e.g., rotamers) causing splitting .

- Isotopic Labeling : Introduce deuterium at suspected sites to simplify spectra.

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian/B3LYP) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals via coupling correlations .

Q. What steric or electronic factors influence its reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : The methoxy and methyl groups at C5 create a bulky environment, favoring SN2 over SN1 mechanisms. Use bulky nucleophiles (e.g., tert-butoxide) to test selectivity .

- Electronic Effects : Electron-donating methoxy groups may deactivate the adjacent bromide. Hammett plots (σ values) can quantify this effect .

- Solvent Polarity : Compare reactivity in polar vs. non-polar solvents to assess transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.